(2-Methyl-4-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C9H10F3N. It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the second position and a trifluoromethyl group at the fourth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine typically involves the reduction of the corresponding benzaldehyde derivative. One common method involves the following steps :
Starting Material: 2-Methyl-4-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced using sodium borohydride (NaBH4) in methanol to form the corresponding benzyl alcohol.
Amination: The benzyl alcohol is then converted to the amine using ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Similar structure but lacks the methyl group at the second position.
2-Fluoro-4-(trifluoromethyl)benzylamine: Contains a fluorine atom instead of a methyl group at the second position.
Uniqueness
(2-Methyl-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both a methyl and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
[2-methyl-4-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKHBXPGXRDHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727887 |
Source
|
Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874571-73-0 |
Source
|
Record name | 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60727887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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